molecular formula C18H15NO2S B5797330 N-{4-[(phenylthio)methyl]phenyl}-2-furamide

N-{4-[(phenylthio)methyl]phenyl}-2-furamide

Cat. No. B5797330
M. Wt: 309.4 g/mol
InChI Key: WECVTNKFNNYVCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[(phenylthio)methyl]phenyl}-2-furamide, also known as PTMF, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic properties. PTMF is a furan derivative that has been synthesized and studied for its various applications in the field of medicinal chemistry. In

Scientific Research Applications

N-{4-[(phenylthio)methyl]phenyl}-2-furamide has been studied extensively for its potential applications in the field of medicinal chemistry. One of the primary areas of research has been its anti-inflammatory properties. Studies have shown that N-{4-[(phenylthio)methyl]phenyl}-2-furamide can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in various inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Another area of research has been the potential anticancer properties of N-{4-[(phenylthio)methyl]phenyl}-2-furamide. Studies have shown that N-{4-[(phenylthio)methyl]phenyl}-2-furamide can induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and leukemia. N-{4-[(phenylthio)methyl]phenyl}-2-furamide has also been shown to inhibit the growth and metastasis of cancer cells in vivo, making it a promising candidate for further development as an anticancer drug.

Mechanism of Action

The mechanism of action of N-{4-[(phenylthio)methyl]phenyl}-2-furamide is not fully understood, but studies have suggested that it may act through multiple pathways. One proposed mechanism is that N-{4-[(phenylthio)methyl]phenyl}-2-furamide inhibits the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cancer. By inhibiting NF-κB, N-{4-[(phenylthio)methyl]phenyl}-2-furamide may reduce the production of pro-inflammatory cytokines and promote apoptosis in cancer cells.
Biochemical and Physiological Effects
Studies have shown that N-{4-[(phenylthio)methyl]phenyl}-2-furamide can have various biochemical and physiological effects, depending on the concentration and duration of exposure. At low concentrations, N-{4-[(phenylthio)methyl]phenyl}-2-furamide has been shown to have antioxidant properties, which may protect cells from oxidative damage. At higher concentrations, N-{4-[(phenylthio)methyl]phenyl}-2-furamide can induce cell cycle arrest and apoptosis, which can lead to the death of cancer cells.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{4-[(phenylthio)methyl]phenyl}-2-furamide in lab experiments is its relatively simple synthesis method and high yield. N-{4-[(phenylthio)methyl]phenyl}-2-furamide is also stable under various conditions, making it easy to handle and store. However, one limitation of N-{4-[(phenylthio)methyl]phenyl}-2-furamide is its low solubility in water, which can make it challenging to work with in aqueous environments. Additionally, N-{4-[(phenylthio)methyl]phenyl}-2-furamide can be toxic at high concentrations, which requires careful handling and safety precautions.

Future Directions

There are several future directions for research on N-{4-[(phenylthio)methyl]phenyl}-2-furamide. One area of interest is the development of N-{4-[(phenylthio)methyl]phenyl}-2-furamide as a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. Another area of research is the development of N-{4-[(phenylthio)methyl]phenyl}-2-furamide as an anticancer drug, either as a standalone therapy or in combination with other chemotherapeutic agents. Additionally, further studies are needed to fully understand the mechanism of action of N-{4-[(phenylthio)methyl]phenyl}-2-furamide and its potential side effects and toxicity.

Synthesis Methods

The synthesis of N-{4-[(phenylthio)methyl]phenyl}-2-furamide involves the reaction of 4-(chloromethyl)phenyl phenyl sulfide with furfurylamine. The reaction is carried out in the presence of a base such as potassium carbonate, and the product is obtained through a simple purification process. The yield of the reaction is typically around 60%, and the purity of the product can be confirmed through various analytical techniques such as NMR and HPLC.

properties

IUPAC Name

N-[4-(phenylsulfanylmethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO2S/c20-18(17-7-4-12-21-17)19-15-10-8-14(9-11-15)13-22-16-5-2-1-3-6-16/h1-12H,13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WECVTNKFNNYVCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCC2=CC=C(C=C2)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49818960
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(phenylsulfanylmethyl)phenyl]furan-2-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.